molecular formula C46H74O17 B1667702 Bascopasaponin C CAS No. 178064-13-6

Bascopasaponin C

Cat. No. B1667702
M. Wt: 899.1 g/mol
InChI Key: ZOFQVMPJZHCDBS-MUUHSGPCSA-N
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Description

Bascopasaponin C is an indigenous glycoside isolated from the herbs of Bacopa monnieri . It is a type of compound known as triterpenoids . It has been cited in many studies for its antitumor and anti-leishmanial activities .


Synthesis Analysis

Bascopasaponin C is naturally sourced from the herbs of Bacopa monnieri . The specific process of its synthesis is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Bascopasaponin C is C46H74O17 . Its molecular weight is 899.08 g/mol . The SMILES string representation of its structure is also available .


Physical And Chemical Properties Analysis

Bascopasaponin C is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Anti-Leishmanial Properties

Bacopasaponin C, derived from the Indian medicinal plant Bacopa monniera, exhibits promising anti-leishmanial properties. Research has explored its efficacy in various delivery modes, including niosomes, microspheres, and nanoparticles. These studies have found that Bacopasaponin C, across all these delivery forms, effectively combats leishmaniasis at a dose of 1.75 mg/kg body weight every third day for a total of 6 doses in 15 days. The effectiveness inversely correlates with the size of the vesicles used for delivery. Importantly, Bacopasaponin C demonstrated no side effects in terms of tissue histology, blood pathology, and liver and kidney function tests, making it a promising candidate for clinical application (Sinha et al., 2002).

Neuroprotective Functions

Bacopasaponin C is a part of Bacoside A, a compound in Bacopa monnieri known for its neuroprotective properties. It contributes to creating a healthy antioxidant environment in tissues, especially the liver and brain. Its molecular action involves regulating mRNA translation and surface expression of neuroreceptors like AMPAR, NMDAR, and GABAR in the brain. Bacoside A, including Bacopasaponin C, has the potential to traverse the Blood Brain Barrier (BBB), making it a significant candidate for future neuroprotective therapies (Sekhar et al., 2019).

Cytotoxic Activity Against Human Breast Cancer Cells

Research has highlighted the cytotoxic activity of different dammarane saponins, including Bacopasaponin C, against human breast cancer cells. These compounds from Bacopa monniera were effective in dose-dependent toxicity on hormone-responsive MCF7 and triple-negative MDA-MB-231 breast cancer cell lines. This suggests that Bacopasaponin C, as part of these saponins, could be a potential natural alternative for breast cancer therapeutics (Bandyopadhyay et al., 2021).

Memory Enhancement

Bacopasaponin C, as part of the saponins in Bacopa monniera, has shown positive effects on memory impairment. Studies have demonstrated that these saponins can counteract scopolamine-induced memory loss in mice, indicating potential applications in treating cognitive disorders (Zhou et al., 2009).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQVMPJZHCDBS-MUUHSGPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bascopasaponin C

CAS RN

178064-13-6
Record name Bascopasaponin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BASCOPASAPONIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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